molecular formula C10H12FNO B15070906 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline

8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B15070906
M. Wt: 181.21 g/mol
InChI Key: ZQJXWOACSVGVLE-UHFFFAOYSA-N
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Description

8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline. This compound is characterized by the presence of a fluorine atom at the 8th position and a methoxy group at the 5th position on the tetrahydroquinoline ring. The incorporation of fluorine and methoxy groups into the quinoline structure often enhances the biological activity and chemical properties of the compound, making it a valuable entity in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of fluorinated aniline derivatives, which undergo cyclization reactions in the presence of catalysts such as palladium or platinum. The reaction conditions often involve high temperatures and pressures to facilitate the formation of the tetrahydroquinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which can be further functionalized for specific applications .

Scientific Research Applications

8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, often leading to inhibition of enzyme activity or modulation of receptor function. The methoxy group further contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Lacks the fluorine and methoxy groups, resulting in different chemical and biological properties.

    8-Fluoroquinoline: Contains a fluorine atom but lacks the methoxy group.

    5-Methoxyquinoline: Contains a methoxy group but lacks the fluorine atom.

Uniqueness: 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline is unique due to the combined presence of both fluorine and methoxy groups, which enhances its chemical reactivity and biological activity compared to its analogs. This dual substitution pattern provides the compound with distinct properties that are valuable in various research and industrial applications .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

8-fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H12FNO/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h4-5,12H,2-3,6H2,1H3

InChI Key

ZQJXWOACSVGVLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCNC2=C(C=C1)F

Origin of Product

United States

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